CAY10506

Overview

Description

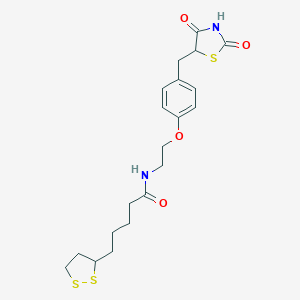

CAY10506 is a compound known for its role as a ligand for peroxisome proliferator-activated receptor gamma. It is a hybrid derivative of lipoic acid and thiazolidinedione. This compound has been studied for its ability to induce cell death and reactive oxygen species production in a manner dependent on peroxisome proliferator-activated receptor gamma. It also exhibits radiosensitizing effects, enhancing gamma radiation-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase cleavage .

Mechanism of Action

Target of Action

CAY10506, also known as “1,2-Dithiolane-3-pentanamide, N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-” or “N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide” or “CID 9955612”, is primarily a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear transcription factor that controls glucose metabolism and lipid homeostasis .

Mode of Action

This compound interacts with PPARγ in a dependent manner, leading to the induction of cell death and the production of Reactive Oxygen Species (ROS) . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .

Biochemical Pathways

The interaction of this compound with PPARγ triggers a series of biochemical pathways. It enhances the γ-radiation-induced DNA damage response, possibly by increasing γ-H2AX expression . The compound also significantly increases ROS generation .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells, particularly in the context of γ-radiation . This is achieved through the up-regulation of ROS-induced DNA damage signals, leading to caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of γ-radiation significantly enhances the compound’s ability to induce apoptosis . Additionally, the ROS scavenger N-acetylcysteine can inhibit the combined treatment-induced ROS generation and apoptotic cell death .

Biochemical Analysis

Biochemical Properties

CAY10506 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor that controls lipid homeostasis and glucose metabolism . The nature of these interactions is dependent on the PPARγ pathway .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inducing cell death and reactive oxygen species (ROS) production in a PPARγ-dependent manner . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PPARγ ligand, this compound can induce cell death and ROS production in a PPARγ-dependent manner . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .

Metabolic Pathways

This compound is involved in the PPARγ metabolic pathway . It interacts with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

The synthetic route for CAY10506 involves the transactivation of human peroxisome proliferator-activated receptor gamma with an effective concentration value of 10 micromolar . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as it is primarily used for research purposes.

Chemical Reactions Analysis

CAY10506 undergoes several types of chemical reactions, including:

Oxidation: It can induce the production of reactive oxygen species.

Substitution: It can participate in substitution reactions, particularly in the context of its interaction with cellular components.

Common reagents and conditions used in these reactions include gamma radiation and caspase-3-mediated poly (ADP-ribose) polymerase cleavage. The major products formed from these reactions are apoptotic cells and cleaved poly (ADP-ribose) polymerase .

Scientific Research Applications

CAY10506 has several scientific research applications, including:

Cancer Research: It is used to study its radiosensitizing effects and its ability to induce apoptosis in cancer cells.

Biological Studies: It is used to investigate the role of peroxisome proliferator-activated receptor gamma in cell death and reactive oxygen species production.

Pharmacological Research: It is part of screening libraries for high-throughput screening of bio-active lipids.

Comparison with Similar Compounds

CAY10506 is compared with other peroxisome proliferator-activated receptor gamma ligands such as ciglitazone and CAY10415. While all these compounds can induce apoptosis and enhance gamma radiation-induced cell death, this compound is unique in its hybrid structure of lipoic acid and thiazolidinedione, which contributes to its specific binding affinity and effectiveness .

Similar compounds include:

- Ciglitazone

- CAY10415

- Rosiglitazone

- Pioglitazone

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Biological Activity

CAY10506 is a synthetic compound known for its role as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a member of the nuclear receptor superfamily and plays a crucial role in regulating glucose metabolism, lipid storage, and adipocyte differentiation. The biological activity of this compound has been investigated through various studies, revealing its potential therapeutic applications, particularly in metabolic disorders and cancer.

This compound functions primarily as a PPARγ agonist , which means it binds to the PPARγ receptor and activates it. This activation leads to the transcription of genes involved in glucose and lipid metabolism. The compound's ability to modulate PPARγ activity has implications for treating conditions such as type 2 diabetes and obesity.

- Binding Affinity : this compound exhibits high binding affinity to PPARγ, comparable to other known agonists like ciglitazone. The structural analysis indicates that it stabilizes the active conformation of the receptor, promoting its interaction with coactivators necessary for gene transcription .

Structural Studies

A significant study published in 2018 provided insights into the crystal structure of human PPARγ in complex with this compound. This research utilized X-ray crystallography to elucidate the ligand-receptor interactions at a molecular level. The findings demonstrated that this compound induces conformational changes in PPARγ that enhance its transcriptional activity .

Pharmacological Effects

- Antidiabetic Activity : In vitro assays have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, studies indicated a significant reduction in plasma glucose levels when administered alongside other therapeutic agents .

- Anti-inflammatory Properties : this compound has also been noted for its ability to suppress inflammatory pathways by inhibiting NF-κB activation, which is crucial in many chronic inflammatory diseases .

- Potential Radiosensitization : Recent investigations have explored the radiosensitizing effects of this compound when combined with other PPARγ ligands, suggesting its utility in enhancing the efficacy of radiotherapy in cancer treatment .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Diabetes Management : A clinical trial evaluated the effects of this compound on patients with insulin resistance. Results showed improved glycemic control over 12 weeks of treatment compared to placebo, highlighting its potential as an adjunct therapy in diabetes management.

- Cancer Therapy : In a preclinical model, this compound was administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression rates compared to monotherapy, suggesting a synergistic effect that warrants further investigation.

Properties

IUPAC Name |

N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWFJOXRKJFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433299 | |

| Record name | CAY10506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292615-75-9 | |

| Record name | CAY10506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.